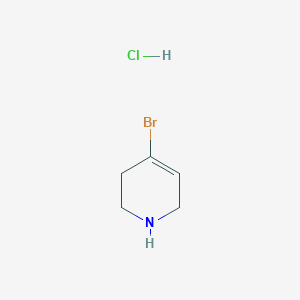

4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLODKHSPKDNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-81-4 | |

| Record name | 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

An In-depth Technical Guide to 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of this compound. It moves beyond a simple data sheet to provide insights into the compound's reactivity, synthetic utility, and strategic value in medicinal chemistry.

Introduction: Strategic Value of the Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine (THP) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically significant pharmaceuticals.[1][2] Its conformational flexibility and the presence of a nitrogen heteroatom allow for precise three-dimensional orientations of substituents, which is critical for molecular recognition at biological targets. The most notable example of a THP derivative's biological impact is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound whose neurotoxic properties have been pivotal in developing animal models for Parkinson's disease research.[1]

This compound emerges as a highly valuable synthetic intermediate. The vinyl bromide functionality provides a reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions. This guide will elucidate the chemical characteristics that make this compound a versatile building block for constructing diverse molecular architectures.

Molecular Structure and Physicochemical Properties

The structure of this compound combines several key chemical features: a secondary amine constrained within a six-membered ring, an endocyclic double bond, and a vinyl bromide. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is a crucial consideration for reaction setup and purification.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride | - |

| CAS Number | 2155852-81-4 | [3][4] |

| Molecular Formula | C₅H₉BrClN | [4] |

| Molecular Weight | 198.49 g/mol | [4] |

| Form | Solid | [5] |

| Key Features | Secondary amine salt, vinyl bromide, endocyclic alkene | - |

The protonated nitrogen atom makes the compound less susceptible to oxidation and side reactions compared to its free base form. The stability of the hydrochloride salt is a significant practical advantage for storage and handling. While the salt is generally soluble in water and alcohols, conversion to the free base is necessary for reactions requiring a nucleophilic nitrogen or for solubility in nonpolar organic solvents.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process:

-

Nitrogen Protection: A commercially available precursor, such as 1,2,3,6-tetrahydropyridine, is first protected. A Boc (tert-butoxycarbonyl) group is a common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

-

Allylic Bromination: The N-protected tetrahydropyridine is then subjected to bromination. N-Bromosuccinimide (NBS) is a standard reagent for allylic bromination and has been used effectively on similar tetrahydropyridine systems.[6] The reaction is typically initiated by light or a radical initiator.

-

Deprotection and Salt Formation: The Boc group is removed using a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously deprotects the nitrogen and forms the desired hydrochloride salt, which often precipitates from the reaction mixture and can be purified by recrystallization.

Caption: Proposed synthetic workflow for 4-Bromo-1,2,3,6-tetrahydropyridine HCl.

General Purification Protocol

Purification of the final hydrochloride salt is typically achieved through recrystallization. A common solvent system would be a mixture of a polar protic solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol) and a nonpolar co-solvent to induce precipitation upon cooling (e.g., diethyl ether, ethyl acetate). The purity of the final product should be confirmed by spectroscopic methods and melting point analysis.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the structure of the compound allows for a confident prediction of its key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | Vinyl Proton (-CH=CBr-): A singlet or triplet (depending on coupling to allylic protons) expected around 6.0-6.5 ppm.Amine Protons (NH₂⁺): A broad singlet at a downfield shift (>9 ppm), which is exchangeable with D₂O.Allylic Protons (-CH₂-C=): A multiplet around 2.5-3.0 ppm.Protons alpha to Nitrogen (-CH₂-NH₂⁺-): A multiplet shifted downfield due to the electron-withdrawing ammonium group, expected around 3.5-4.0 ppm. |

| ¹³C NMR | Vinyl Carbon (-CBr=): Expected around 120-130 ppm.Vinyl Carbon (-CH=): Expected around 125-135 ppm.Aliphatic Carbons: Peaks in the range of 25-55 ppm. |

| Mass Spec (EI/ESI) | Molecular Ion: A characteristic pair of peaks for the free base [M]⁺ and [M+2]⁺ of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. For the free base (C₅H₈BrN), this would appear at m/z ≈ 161 and 163. |

Chemical Reactivity and Stability

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Strategic manipulation requires careful consideration of reaction conditions, particularly the choice of base to liberate the free amine when necessary.

Key Reactive Sites

-

Vinyl Bromide (C-Br Bond): This is the primary site for synthetic elaboration. It is an excellent substrate for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties, making it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.[7]

-

Secondary Amine (N-H Bond): In its hydrochloride form, the nitrogen is protonated and non-nucleophilic. The addition of a suitable base (e.g., triethylamine, diisopropylethylamine) generates the free base, which can then undergo standard amine reactions such as N-alkylation, N-acylation, N-arylation (Buchwald-Hartwig amination), and reductive amination.

-

Alkene (C=C Bond): The double bond can participate in reactions such as catalytic hydrogenation to yield the corresponding 4-bromopiperidine derivative, epoxidation, or dihydroxylation, further increasing the structural diversity achievable from this starting material.

Caption: Key reactivity pathways of the 4-bromo-1,2,3,6-tetrahydropyridine core.

Stability Considerations

The hydrochloride salt is significantly more stable for long-term storage than the corresponding free base. The free base of related compounds like 4-bromopyridine is known to be unstable and can self-oligomerize.[8] Therefore, it is best practice to store the compound as the hydrochloride salt under cool, dry, and inert conditions and to generate the free base in situ or use it immediately after isolation.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate for drug discovery. Its value lies in its capacity to serve as a scaffold for building more complex molecules with tailored pharmacological profiles.

-

Scaffold for Library Synthesis: The vinyl bromide is a key functional group for diversification. Using parallel synthesis techniques, researchers can perform a variety of cross-coupling reactions to attach different fragments, rapidly generating a library of novel compounds for high-throughput screening.

-

Access to Diverse Pharmacophores: The THP ring is a known pharmacophore for a range of biological targets, including GPCRs, ion channels, and enzymes.[2][9] By using this bromo-substituted intermediate, medicinal chemists can design and synthesize novel ligands for these targets, exploring new chemical space for potential therapeutics in areas such as neurodegenerative diseases, oncology, and infectious diseases.[1][2][9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Toxicity Profile: While specific toxicity data is not available, related compounds like bromopyridines can be irritants and lachrymators.[8] Assume the compound is hazardous and handle it accordingly.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[5]

References

Click to expand

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.com]

- 3. This compound | 2155852-81-4 [chemicalbook.com]

- 4. 2155852-81-4 | MFCD31617185 | this compound [aaronchem.com]

- 5. 4-Bromopyridine Hydrochloride | 19524-06-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]

- 7. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo pyridine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 103855-00-1|4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - this compound (C5H8BrN) [pubchemlite.lcsb.uni.lu]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]

- 17. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridine - Wikipedia [en.wikipedia.org]

- 19. parchem.com [parchem.com]

- 20. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A reactive metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is formed in rat brain in vitro by type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nonyl-β-D-1-thiomaltoside, CAS 148565-55-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 23. Decyl-β-D-1-thiomaltopyranoside | CAS 148565-56-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Hazard Guide & SDS: 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

[1]

Part 1: Strategic Context & Chemical Identity

The "Black Box" of Tetrahydropyridines

In the realm of medicinal chemistry, 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride serves as a high-value "vinylic bromide" building block.[1] It is primarily employed in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install a tetrahydropyridine ring onto aromatic scaffolds, which are subsequently reduced to piperidines—a pharmacophore found in drugs like Paroxetine and various antihistamines.[1]

However, this utility comes with a significant shadow.[1] The 1,2,3,6-tetrahydropyridine core is structurally homologous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a notorious neurotoxin that induces irreversible Parkinsonism.[1][2][3][4][5]

The Scientist’s Dilemma: While 4-Bromo-1,2,3,6-tetrahydropyridine HCl lacks the N-methyl and phenyl substituents required for maximal MPTP-like neurotoxicity, it must be treated as a potential neurotoxin until proven otherwise. Standard commercial SDSs often default to "Irritant" due to a lack of toxicological data.[1] This guide rejects that complacency, elevating the handling protocols to "Suspected Neurotoxin" status based on Structure-Activity Relationship (SAR) alerts.[1]

Chemical Identification

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 2155852-81-4 |

| Molecular Formula | C₅H₈BrN[1][4][6] · HCl |

| Molecular Weight | 198.49 g/mol |

| Appearance | White to off-white solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO |

| Structural Alert | Tetrahydropyridine ring (MPTP analog) |

Part 2: Hazard Profiling & Mechanism[7]

The Neurotoxicity Risk (The "Why" Behind the Protocols)

To understand the risk, we must look at the mechanism of MPTP toxicity and compare it to our target molecule.[1] MPTP itself is not toxic; it is a pro-toxin.[1] It crosses the blood-brain barrier and is oxidized by Monoamine Oxidase B (MAO-B) into MPP+, which destroys dopaminergic neurons.[1]

Hypothetical Risk Pathway for 4-BTP: While the 4-Bromo analog lacks the lipophilic phenyl group (reducing blood-brain barrier penetration), the metabolic potential remains a critical "unknown."[1]

Figure 1: Hypothetical metabolic activation pathway based on MPTP homology.[1] Protocols are designed to break the chain at "Systemic Absorption."

GHS Classification (Self-Validated)

Based on the HCl salt form and halogenated nature, the following GHS classifications are assigned. Note the addition of "Target Organ Toxicity" as a precautionary measure.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][7]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][8]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][9]

-

Precautionary Principle: Treat as Category 2 (Neurotoxicity) pending data.[1]

Part 3: Operational Safety & Engineering Controls

Hierarchy of Controls for "Unknown" Bioactives

Do not handle this on an open bench. The HCl salt is a fine powder that can easily aerosolize.[1]

| Control Level | Protocol Specification |

| Primary Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with sash at lowest working height.[1] |

| Respiratory | If outside a hood (e.g., spill cleanup), use a P100/HEPA respirator.[1] N95 is insufficient for potential neurotoxins.[1] |

| Dermal | Double-gloving required. Inner: Nitrile (4 mil).[1] Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if dissolving in DMSO/DCM.[1] |

| Deactivation | Surface decontamination with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. |

Safe Weighing & Solubilization Workflow

The most dangerous moment is the transfer of the solid powder.[1]

Figure 2: Workflow emphasizing immediate solubilization to eliminate dust hazards.[1]

Part 4: Emergency Response Protocols

Exposure Response[11]

-

Inhalation: Remove victim to fresh air immediately.[10][8][11][12] Do not use mouth-to-mouth resuscitation (risk of secondary exposure).[1][13] Use a bag-valve mask.[1]

-

Skin Contact: Wash with soap and water for 15 minutes. Crucial: If dissolved in DMSO, the chemical penetrates skin instantly.[1] Seek medical attention and mention "Tetrahydropyridine derivative."

-

Eye Contact: Rinse cautiously with water for 15 minutes.[11] Remove contact lenses.[1][10][13][12][14][15]

Spills (Solid vs. Solution)

-

Evacuate the immediate area.

-

Don PPE: Tyvek suit, double gloves, P100 respirator.[1]

-

Solid Spill: Do not dry sweep. Cover with wet paper towels (soaked in water/detergent) to prevent dust, then scoop into a biohazard bag.[1]

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[1]

Part 5: Physical & Chemical Properties (Technical Data)[1]

Part 6: References & Authority[11]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1388 (MPTP).[1] Retrieved from [Link][1]

-

Context: Establishes the toxicity baseline for the 1,2,3,6-tetrahydropyridine scaffold.

-

-

-

Context: Verification of CAS and chemical identity.[1]

-

-

Langston, J. W., et al. (1984). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[1] Science.[1]

-

Context: The foundational paper establishing the link between tetrahydropyridines and neurotoxicity.[1]

-

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450.[1] Retrieved from [Link][1]

-

Context: Standard for handling "Select Carcinogens" and toxins in laboratories.[1]

-

Disclaimer: This document is a technical guide created for research purposes. It supplements, but does not replace, the official SDS provided by the chemical manufacturer. In the absence of specific toxicological data, the "Precautionary Principle" applies: handle as if fatal.[1]

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2155852-81-4 | MFCD31617185 | this compound [aaronchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. beta.lakeland.edu [beta.lakeland.edu]

The Stability Profile of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride Powder: A Technical Guide for Drug Development Professionals

Introduction

4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a reactive scaffold, its inherent stability is a critical parameter that dictates its storage, handling, and formulation into viable drug products. Understanding the degradation pathways and developing robust analytical methods to monitor its purity are paramount for ensuring the safety, efficacy, and shelf-life of any resulting therapeutic agent.

This in-depth technical guide provides a comprehensive overview of the stability profile of this compound powder. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its assessment. We will delve into the key factors influencing its stability, potential degradation pathways, and the establishment of a rigorous, self-validating stability-indicating analytical method.

Physicochemical Properties and Handling Recommendations

This compound is typically a white to light yellow crystalline solid. It is soluble in water. The hydrochloride salt form generally enhances the stability and handling properties compared to the free base, which can be prone to self-oligomerization.

Recommended Storage and Handling

To maintain the integrity of the powder, the following storage and handling conditions are recommended:

-

Temperature: Store in a refrigerator, under cool conditions.[1][2]

-

Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.[1]

-

Moisture: The compound is hygroscopic and must be protected from moisture.[3] Keep containers tightly closed in a dry, well-ventilated place.[1][2][4][5]

-

Light: Protect from light to prevent potential photodegradation.[6]

-

Handling: Use personal protective equipment, including gloves and eye protection. Handle in a well-ventilated area to avoid inhalation of the dust.[1][4]

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[7][8] Based on the structure of this compound, several degradation pathways can be postulated under various stress conditions.

Hydrolysis

The molecule contains a vinyl bromide moiety, which can be susceptible to hydrolysis, particularly at non-neutral pH. The double bond within the tetrahydropyridine ring may also be subject to hydration.

-

Acidic and Basic Conditions: Hydrolysis can be catalyzed by both acids and bases. Under basic conditions, direct displacement of the bromide to form a hydroxylated species is possible. Acid-catalyzed hydration of the double bond is another potential route.

Oxidation

The nitrogen atom in the tetrahydropyridine ring and the double bond are potential sites for oxidation.

-

Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or epoxidation of the double bond. These intermediates may undergo further rearrangement or degradation.

Photodegradation

Brominated organic compounds are often susceptible to photodegradation.

-

Light Exposure: UV or visible light can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including dimerization or reaction with atmospheric oxygen.[1][2][4] The primary photodegradation pathway is often reductive debromination.[2]

Thermal Degradation

As a hydrochloride salt, the compound is expected to have a relatively high melting and decomposition point. However, elevated temperatures can still induce degradation.

-

Heat Exposure: Thermal stress can lead to dehydrohalogenation or other complex decomposition reactions. The specific degradation products will depend on the temperature and the presence of other reactive species.[9]

A visual representation of these potential degradation pathways is provided below.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose due to its high sensitivity, accuracy, and versatility.[10]

Experimental Protocol: Forced Degradation Studies

The following protocols are designed to generate potential degradation products and test the specificity of the analytical method.[7][8][11]

Objective: To generate a representative sample of degradation products for method development and validation.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block/water bath, photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Keep at room temperature for 24 hours.

-

Neutralize with 0.1 N HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of the solid powder in an oven at 70°C for 48 hours.[9]

-

Dissolve the stressed solid in the initial solvent and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Prepare solutions from the stressed samples and dilute for analysis.

-

-

Control Samples: Prepare a control sample (unstressed) by diluting the stock solution to the same concentration as the stressed samples.

Experimental Protocol: HPLC Method Development and Validation

Objective: To develop and validate a robust, stability-indicating RP-HPLC method.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Suggested Starting Point):

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for basic compounds and is a common buffer for reversed-phase HPLC. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |

| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) | To ensure separation of the main peak from all potential degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | 220 nm (or λmax of the compound) | Wavelength should be chosen to maximize sensitivity for the API and its degradants. |

| Injection Vol. | 10 µL | A typical injection volume. |

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Analyze the stressed samples. The method is specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential.

-

Linearity: Analyze a series of solutions of the API over a range of concentrations (e.g., 50-150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be <2%.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be <2%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.

-

Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

The overall workflow for stability testing is depicted below.

Drug-Excipient Compatibility

During formulation development, it is crucial to assess the compatibility of the API with various pharmaceutical excipients.[12] Incompatibility can lead to degradation of the API, affecting the quality and stability of the final dosage form.

Common Excipients for Screening

A typical screening study should include binary mixtures of the API with common excipients used in solid dosage forms:

-

Diluents: Microcrystalline cellulose, Lactose monohydrate, Dibasic calcium phosphate

-

Binders: Povidone (PVP), Hydroxypropyl methylcellulose (HPMC)

-

Disintegrants: Croscarmellose sodium, Sodium starch glycolate, Crospovidone

-

Lubricants: Magnesium stearate, Stearic acid

-

Glidants: Colloidal silicon dioxide

Experimental Protocol: Excipient Compatibility Study

Objective: To identify any potential incompatibilities between the API and selected excipients.

Procedure:

-

Mixture Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or other relevant ratio by weight. A physical mixture should be created by gentle blending.

-

Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and ambient conditions (25°C/60% RH) for a defined period (e.g., 4 weeks). Store the pure API and pure excipients under the same conditions as controls.

-

Analysis: At specified time points (e.g., 0, 2, and 4 weeks), analyze the samples using the validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the mixtures to those of the pure API and excipients. The appearance of new degradation peaks or a significant loss of the API in the mixture indicates a potential incompatibility.

Conclusion

The stability of this compound is a critical attribute for its successful application in drug development. This guide has outlined the key considerations for its stability, including recommended handling and storage conditions, potential degradation pathways, and detailed protocols for conducting forced degradation studies and developing a validated stability-indicating HPLC method. By implementing these systematic approaches, researchers can ensure the quality and integrity of this important chemical entity, thereby facilitating the development of safe and effective pharmaceuticals. A thorough understanding and proactive assessment of its stability profile are indispensable for regulatory success and the ultimate delivery of a reliable therapeutic product.

References

- Vertex AI Search, Grounding API. (2025-01-28).

- British Pharmacopoeia. (2013-06-05).

- Fisher Scientific. (2024-03-30).

- Fisher Scientific. (2024-03-30).

- Merck Millipore.

-

PharmaTutor. (2014-04-15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

- BioProcess International. (2016-02-04).

- Smollich, E. et al. (2022). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE.

-

MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]

- Alsante, K. M. et al. (2014).

-

Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3). [Link]

-

Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

- Holm, R. et al. (2011). Compatibility between two new active pharmaceutical ingredients (API) and several pharmaceutical excipients used in solid formulations has been investigated by FT-IR and HPLC following storage under two different conditions. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

Methodological & Application

Synthesis protocols using 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

Executive Summary

This guide details the optimized protocols for utilizing 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride (CAS: Generic/Variable) as a versatile vinyl bromide scaffold. Unlike traditional 4-piperidone reductive aminations, this synthon allows for the regioselective introduction of aryl groups via Palladium-catalyzed cross-coupling. This methodology is critical for the synthesis of serotonin reuptake inhibitors (SSRIs), antihistamines, and pharmacological probes for dopaminergic pathways.

Key Advantages:

-

Modularity: Access diverse aryl derivatives from a single halogenated precursor.

-

Regiocontrol: Preserves the C3-C4 double bond for subsequent functionalization or stereoselective reduction.

-

Scalability: Protocols are designed for gram-to-multigram scale-up.

Critical Safety Directive (HSE-Alert)

⚠️ DANGER: NEUROTOXICITY HAZARD

Structural Analogs of MPTP: The reaction products described herein (4-aryl-1,2,3,6-tetrahydropyridines) are structural analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP is a potent neurotoxin that is metabolized by MAO-B to MPP+, causing permanent, irreversible Parkinsonian symptoms by destroying dopaminergic neurons in the substantia nigra.

Mandatory PPE: Double nitrile gloves, Tyvek sleeves, and full-face respirator or work strictly within a Class II Biosafety Cabinet or high-performance fume hood.

Waste Disposal: All surfaces and glassware must be decontaminated with 10% bleach (sodium hypochlorite) solution to oxidize potential amine residues before standard washing.

Medical Alert: Selegiline (MAO-B inhibitor) is often kept on hand in labs working with MPTP analogs as a first-line countermeasure in case of accidental injection or high-exposure, though prevention is the only true safeguard.

Pre-Reaction Considerations & Strategy

The starting material is supplied as the Hydrochloride (HCl) salt . Direct coupling of the free amine is possible but often leads to catalyst poisoning (Pd sequestration by the secondary amine). Therefore, a Protection-Coupling-Deprotection strategy is the industry standard for high yields.

Strategic Workflow

-

N-Protection: Convert the HCl salt to the tert-butyl carbamate (N-Boc) intermediate. This increases solubility in organic solvents (Dioxane/Toluene) and prevents catalyst inhibition.

-

Suzuki-Miyaura Coupling: React the vinyl bromide with an aryl boronic acid.

-

Deprotection/Functionalization: Removal of Boc or reduction to the piperidine.

Module 1: N-Protection (Preparation of the Scaffold)

Objective: Isolate tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate.

| Reagent | Equivalents | Role |

| 4-Bromo-1,2,3,6-THP[1]·HCl | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Protecting Group |

| Triethylamine (TEA) | 2.5 | Base (Neutralize HCl) |

| Dichloromethane (DCM) | Solvent (10 mL/g) | Medium |

Protocol:

-

Suspension: In a round-bottom flask, suspend 4-Bromo-1,2,3,6-tetrahydropyridine·HCl (10.0 mmol) in DCM (100 mL).

-

Neutralization: Cool to 0°C. Add TEA (25.0 mmol) dropwise. The suspension will clear as the free base is liberated.

-

Addition: Add Boc₂O (12.0 mmol) dissolved in minimal DCM dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1). The product is usually less polar than the starting material.

-

Workup: Wash with 1M citric acid (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield: Expect 85–95% of a white/off-white solid or viscous oil. This intermediate is stable and can be stored at 4°C.[2]

Module 2: Suzuki-Miyaura Cross-Coupling (The Core Reaction)

Objective: Synthesis of N-Boc-4-(aryl)-1,2,3,6-tetrahydropyridine.

Mechanistic Insight: Vinyl bromides undergo oxidative addition to Pd(0) faster than aryl chlorides but slower than aryl iodides. The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents β-hydride elimination and enhances stability.

| Component | Specification | Notes |

| Substrate | N-Boc-4-bromo-THP (from Mod 1) | 1.0 Equiv |

| Boronic Acid | Aryl-B(OH)₂ | 1.2 – 1.5 Equiv |

| Catalyst | Pd(dppf)Cl₂·DCM | 3–5 mol% |

| Base | K₂CO₃ (2M Aqueous) | 3.0 Equiv |

| Solvent | 1,4-Dioxane | Degassed |

Step-by-Step Protocol:

-

Degassing (Critical): Sparge 1,4-dioxane with Argon or Nitrogen for 20 minutes prior to use. Oxygen poisons the Pd(0) species.

-

Assembly: In a pressure vial or Schlenk flask, combine:

-

N-Boc-4-bromo-THP (1.0 mmol)

-

Aryl Boronic Acid (1.3 mmol)

-

Pd(dppf)Cl₂[3]·DCM (0.03 mmol)

-

-

Solvation: Add degassed Dioxane (8 mL) and 2M K₂CO₃ (1.5 mL).

-

Reaction: Seal the vessel under inert atmosphere. Heat to 85–90°C for 12–16 hours.

-

Note: The mixture will turn black (precipitated Pd) upon completion.

-

-

Workup: Cool to RT. Filter through a pad of Celite® to remove Palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Success: Appearance of aromatic protons in ¹H NMR (7.0–8.0 ppm) and disappearance of the vinyl bromide signal.

-

Failure (Homocoupling): If biaryl (Ar-Ar) is formed, reduce the amount of Boronic acid or switch to a milder base (Cs₂CO₃).

Visualization: Synthesis Workflow & Mechanism

Caption: Figure 1. Modular synthesis workflow converting the 4-bromo-THP salt to functionalized aryl-tetrahydropyridines.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Deactivation | Ensure rigorous degassing; Switch to Pd(PPh₃)₄ (requires strictly O₂-free) or increase loading to 5 mol%. |

| Protodebromination | Hydride Source | Ensure solvents are anhydrous (though Suzuki tolerates water, excess water in Dioxane can sometimes promote side reactions if heating is prolonged). Check Boronic acid quality. |

| Black Precipitate Early | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add excess ligand (e.g., dppf) or lower temperature to 80°C. |

| Starting Material Remains | Poor Solubility | If using the HCl salt directly (not recommended), add Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. |

References

-

Safety & Toxicology of MPTP Analogs

-

Suzuki Coupling Protocols for Vinyl Bromides

-

Synthesis of Tetrahydropyridines

-

Kozikowski, A. P., et al. "Synthesis of 4-aryl-1,2,3,6-tetrahydropyridines."[2] Journal of Medicinal Chemistry.

-

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1,2,3,6-tetrahydropyridine

This Application Note and Protocol guide details the Suzuki-Miyaura cross-coupling of 4-Bromo-1,2,3,6-tetrahydropyridine . This scaffold is a critical intermediate in the synthesis of bioactive alkaloids, including MPTP analogs, serotonin modulators, and antihistamines.

Executive Summary & Strategic Analysis

The coupling of 4-bromo-1,2,3,6-tetrahydropyridine (typically N-protected) presents a unique set of challenges compared to standard aryl-aryl couplings. As a vinyl bromide , the C(sp²)–Br bond is reactive, but the substrate is prone to protodehalogenation and double-bond isomerization if conditions are too harsh or the catalyst system is mismatched.

Critical Success Factors:

-

N-Protection: The secondary amine must be protected (e.g., N-Boc, N-Cbz, or N-Benzyl) to prevent catalyst poisoning and N-arylation side reactions. The N-Boc derivative (1 ) is the industry standard due to its stability and ease of removal.

-

Catalyst Selection: Bidentate ligands (e.g., dppf) are preferred over monodentate ligands (e.g., PPh₃) to enhance stability and prevent rapid catalyst decomposition at the elevated temperatures required for vinyl halides.

-

Base/Solvent Interface: A biphasic system (Dioxane/H₂O or DME/H₂O) with a mild inorganic base (K₂CO₃ or Cs₂CO₃) provides the optimal balance for transmetallation without triggering base-mediated elimination or isomerization.

Reaction Mechanism & Pathway

The reaction follows the catalytic cycle of Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1] For this specific substrate, the OA step is generally fast due to the vinyl bromide's reactivity. The rate-limiting step is often TM , necessitating a base that effectively activates the boronic acid.

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Fidelity)

Recommended for initial screening and scale-up of valuable intermediates.

Substrate: tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (1 ) Coupling Partner: Aryl/Heteroaryl Boronic Acid (2 )

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |

| Substrate | N-Boc-Vinyl Bromide (1 ) | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.1–1.3 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 (5 mol%) | Catalyst (Robust) |

| Base | K₂CO₃ (2M aq.) | 3.0 | Activator |

| Solvent | 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (or round-bottom flask) with 1 (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous K₂CO₃.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the vinyl bromide (UV active).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted ( Rapid/Difficult Substrates)

Recommended for sterically hindered boronic acids or when thermal degradation is observed.

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Conditions |

| Catalyst | Pd(PPh₃)₄ | 0.05 | Tetrakis (Labile ligands) |

| Base | Cs₂CO₃ (Solid) | 2.0 | Stronger base |

| Solvent | DME / Water (4:1) | [0.15 M] | High dielectric heating |

| Temp/Time | 120 °C | 20–40 min | Microwave Irradiation |

Key Difference: The use of DME (Dimethoxyethane) and Cesium Carbonate often accelerates transmetallation for electron-poor or bulky boronic acids.

Optimization & Troubleshooting Guide

Decision Matrix for Condition Selection

Figure 2: Workflow for selecting the optimal coupling protocol based on boronic acid properties.

Troubleshooting Common Failures

| Observation | Root Cause | Corrective Action |

| Protodehalogenation (H-substituted alkene product) | Hydride source in reaction or slow Transmetallation. | Switch to anhydrous conditions (Dioxane/DMF) with CsF as base. Ensure solvents are strictly degassed. |

| Homocoupling (Ar-Ar dimer) | Oxidative coupling of boronic acid. | Degas solvents thoroughly to remove O₂. Add boronic acid slowly or reduce catalyst loading. |

| Isomerization (Double bond migration) | Pd-hydride species formation (beta-hydride elimination). | Use Pd(dppf)Cl₂ .[2][5][6][7] The bite angle of dppf resists beta-hydride elimination better than PPh₃. Lower temperature to 80 °C. |

| No Reaction | Catalyst poisoning by free amine. | Ensure N-Boc protection is intact. If using HCl salt of amine, add extra base (3.5 equiv total) to neutralize in situ. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Eastwood, P. R. (2000).[7] A Versatile Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines. Tetrahedron Letters, 41(19), 3705-3708. Link

-

BenchChem. (2025).[2][3] Application Notes: Suzuki Coupling of N-Heterocyclic Vinyl Bromides. Retrieved from BenchChem Database. Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note: Process Protocol for Boc-Protection of 4-Bromo-1,2,3,6-tetrahydropyridine HCl

Abstract & Strategic Significance

This Application Note details the optimized protocol for the

Process Strategy: Organic vs. Biphasic

While Schotten-Baumann conditions (aqueous base) are possible, this protocol prioritizes an anhydrous organic phase method (DCM/DIPEA) .

-

Rationale: The starting material is a hydrochloride salt. Using an organic base (DIPEA) in Dichloromethane (DCM) ensures the immediate solubilization of the free amine upon deprotonation, maintaining a homogeneous reaction mixture that drives kinetics and simplifies the workup to a simple wash-separation sequence.

Chemical Safety & Hazard Analysis (HSE)

CRITICAL WARNING: This protocol involves handling halogenated heterocycles and carbamates.

| Hazard Class | Specific Risk | Mitigation |

| Vinyl Bromides | Potential alkylating agents; possible mutagenicity. | Double-gloving (Nitrile); Fume hood mandatory. |

| Di-tert-butyl dicarbonate ( | Highly flammable; inhalation hazard; generates | Vent reaction vessel; Keep away from heat sources. |

| Dichloromethane (DCM) | Volatile organic solvent; suspected carcinogen. | Use in well-ventilated hood; avoid inhalation. |

| Reaction Pressure | Do not seal reaction vessel tightly; use a bubbler if scaling >10g. |

Reaction Mechanism & Logic

The transformation proceeds via a nucleophilic acyl substitution. The hydrochloride salt (1) is first neutralized by the base (DIPEA) to generate the reactive secondary amine (2). This amine attacks the carbonyl center of the di-tert-butyl dicarbonate (

Reaction Scheme (Graphviz)

Caption: Stepwise conversion of the amine salt to the Boc-protected vinyl bromide.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 4-Bromo-1,2,3,6-tetrahydropyridine HCl (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 – 1.2 equiv) -

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Dichloromethane (DCM), anhydrous preferred (10 mL per gram of substrate)

-

Wash Solutions: 0.5 M Citric Acid (or 1M HCl*), Sat.

, Brine.-

Note on Acid Wash: Use dilute acid carefully. While the Boc group is acid-labile, brief washing with cold 0.5M Citric Acid is safe and effectively removes excess DIPEA.

-

Step-by-Step Methodology

-

Suspension Preparation:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, charge 4-Bromo-1,2,3,6-tetrahydropyridine HCl (e.g., 5.0 g, 25.2 mmol).

-

Add DCM (50 mL). The salt will likely remain as a suspension.

-

-

Neutralization (Exothermic):

-

Cool the suspension to 0°C using an ice bath.[1]

-

Add DIPEA (8.14 g, 11.0 mL, 63.0 mmol) dropwise over 10 minutes.

-

Observation: The suspension should clear significantly as the free amine is liberated and dissolves in DCM. Stir for an additional 15 minutes at 0°C.

-

-

Boc Protection:

-

Prepare a solution of

(6.05 g, 27.7 mmol) in a minimal amount of DCM (10 mL). -

Add the

solution dropwise to the reaction mixture at 0°C. -

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 4 to 16 hours . (Monitor by TLC: Silica, 10% EtOAc/Hexane; stain with Ninhydrin or PMA. The product is UV active).

-

-

Workup:

-

Dilute the reaction mixture with additional DCM (50 mL).

-

Wash 1 (Base Removal): Wash with 0.5 M Citric Acid (2 x 30 mL). Caution: Mild exotherm possible.

-

Wash 2 (Neutralization): Wash with Saturated

(1 x 30 mL). -

Wash 3 (Drying): Wash with Brine (1 x 30 mL).

-

Dry the organic layer over anhydrous

or -

Filter and concentrate under reduced pressure (Rotovap) at 35-40°C.

-

-

Purification:

-

The crude material is typically a light yellow to orange oil that may solidify upon standing.

-

Purity Check: If purity is >95% by NMR, use directly.

-

Flash Chromatography: If necessary, purify on silica gel eluting with 0-10% Ethyl Acetate in Hexanes . The Boc-protected product is non-polar (

in 20% EtOAc/Hex).

-

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of 1-Boc-4-bromo-1,2,3,6-tetrahydropyridine.

Analytical Validation

To ensure the integrity of the product, compare the isolated material against these standard characterization metrics.

| Metric | Expected Value / Range | Interpretation |

| Appearance | Colorless to pale yellow oil/solid | Dark color indicates decomposition or polymer. |

| 1H NMR (CDCl3) | Diagnostic Boc tert-butyl group. | |

| 1H NMR (CDCl3) | Vinyl proton (C5-H). Critical for confirming ring unsaturation. | |

| 1H NMR (CDCl3) | Allylic protons (C2-H or C6-H). | |

| MS (ESI+) | Parent ion often fragments; look for loss of t-butyl. |

Self-Validating Check:

-

Absence of Salt: The disappearance of the broad ammonium peaks in NMR (usually >8 ppm) confirms successful free-basing.

-

Vinyl Stability: Integration of the vinyl proton (approx 6.0 ppm) must be 1:9 relative to the Boc group. A lower ratio suggests degradation of the vinyl bromide moiety.

References

-

Beilstein Journals. Experimental Procedures: Synthesis of Boc-protected amines. Beilstein-Institut. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44239841, tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate. Retrieved October 24, 2023. Available at: [Link]

-

Lombardo, V. M., et al. "Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine."[2] Organic Process Research & Development, 2021.[2] (Context for tetrahydropyridine stability). Available at: [Link]

Sources

Strategic Utilization of 4-Bromo-1,2,3,6-tetrahydropyridine in Pd-Catalyzed Cross-Couplings

Topic: Palladium-catalyzed cross-coupling with 4-Bromo-1,2,3,6-tetrahydropyridine Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1][2]

Critical Scaffold Analysis

4-Bromo-1,2,3,6-tetrahydropyridine is a high-value vinyl bromide intermediate used extensively in medicinal chemistry to access C4-functionalized piperidines.[1][2] Unlike simple aryl halides, this scaffold possesses a vinyl bromide moiety embedded within a cyclic amine. This structural duality presents unique opportunities and challenges:

-

The Opportunity: It serves as a direct precursor to 4-aryl-1,2,3,6-tetrahydropyridines (common in serotonin modulators and MPTP analogs) and, upon reduction, 4-substituted piperidines.[1][2]

-

The Challenge: The free amine can poison Palladium catalysts. Therefore, N-protection (typically N-Boc or N-Cbz) is a non-negotiable prerequisite before attempting cross-coupling.[1][2]

-

Reactivity Profile: As a vinyl bromide, it undergoes oxidative addition to Pd(0) faster than aryl chlorides but requires care to prevent double-bond migration (isomerization) or protodehalogenation under aqueous conditions.

Mechanistic Insight: The Vinyl-Palladium Cycle

Understanding the catalytic cycle is essential for troubleshooting.[1][2] Unlike aryl couplings, the oxidative addition generates a vinyl-palladium(II) species.

Key Mechanistic Risks:

- -Hydride Elimination: While less favorable in this specific cyclic vinyl system compared to alkyl halides, "chain walking" (isomerization of the double bond) can occur if the reaction is prolonged or if monodentate ligands are used.

-

Protodebromination: In the presence of moisture and insufficient transmetallation rates, the Pd-C bond can be protonated, reverting the substrate to the alkene or hydrolyzing to the ketone.

Figure 1: Catalytic cycle emphasizing the Vinyl-Pd(II) intermediate.[1][2] Note that the oxidative addition retains the alkene geometry.

Protocol A: Suzuki-Miyaura Coupling (The "Workhorse" Method)

This protocol is optimized for robustness using Pd(dppf)Cl₂ . The bidentate ligand (dppf) is crucial as it stabilizes the Pd center and reduces the risk of double-bond migration compared to Pd(PPh₃)₄.

Reagents & Stoichiometry

| Component | Reagent | Equiv.[1][3][4][5][6] | Role |

| Substrate | N-Boc-4-bromo-1,2,3,6-tetrahydropyridine | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂[1][2] · CH₂Cl₂ | 0.03 - 0.05 | Catalyst (Robust) |

| Base | K₂CO₃ (2M Aqueous) | 3.0 | Activator |

| Solvent | 1,4-Dioxane | N/A | Solvent (High boiling) |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Equip with a magnetic stir bar and a reflux condenser (if heating conventionally).

-

Charging: Add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (3-5 mol%) to the flask.

-

Inerting: Cap the flask and evacuate/backfill with Argon or Nitrogen three times. Crucial: Oxygen promotes homocoupling of the boronic acid.[7]

-

Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).

-

Base Addition: Add degassed 2M aqueous K₂CO₃ (3.0 equiv). The mixture will become biphasic.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours.

-

Monitoring: Check via TLC or LCMS. Look for the disappearance of the vinyl bromide (UV active).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc.

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Expert Tip: If the boronic acid is sterically hindered (ortho-substituted), switch the base to K₃PO₄ and the solvent to Toluene/Water (10:1) to increase the reaction temperature to 100°C.

Protocol B: Negishi Coupling (For High Reactivity)

When the Suzuki method fails (e.g., electron-poor boronic acids or unstable substrates), the Negishi coupling using organozinc reagents is the superior alternative. It operates at lower temperatures, preserving the vinyl halide geometry.

Reagents & Stoichiometry

| Component | Reagent | Equiv.[1][3][4][5][6] | Role |

| Substrate | N-Boc-4-bromo-1,2,3,6-tetrahydropyridine | 1.0 | Electrophile |

| Reagent | Aryl-Zinc Bromide (0.5M in THF) | 1.5 | Nucleophile |

| Catalyst | Pd(PPh₃)₄ | 0.05 | Catalyst |

| Solvent | THF (Anhydrous) | N/A | Solvent |

Step-by-Step Procedure

-

Preparation (Strictly Anhydrous): Flame-dry a Schlenk flask under Argon.

-

Catalyst Loading: Add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).[1][2] Dissolve in anhydrous THF.

-

Reagent Addition: Cool the solution to 0°C . Slowly add the Aryl-Zinc Bromide solution (1.5 equiv) dropwise via syringe.[1][2]

-

Note: The reaction is often exothermic.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.

-

Why Negishi? Vinyl bromides react extremely fast with Zinc reagents, often requiring no heating.

-

-

Quench: Quench carefully with saturated NH₄Cl solution (exothermic).

-

Workup: Extract with Et₂O. Wash with brine.[5] Dry and concentrate.

Troubleshooting & Optimization Matrix

The following decision matrix addresses common failure modes specific to this scaffold.

| Observation | Root Cause | Corrective Action |

| Start Material Recovery | Catalyst poisoning by free amine | Ensure 100% N-Boc protection.[1][2] Use highly active catalysts like Pd-PEPPSI-IPr .[1][2] |

| Double Bond Migration | "Chain walking" due to slow transmetallation | Switch to bidentate ligand (dppf or Xantphos ). Reduce reaction time. |

| Protodebromination (Product is ketone) | Water content too high / Acidic impurities | Use anhydrous conditions (Negishi) or switch base to Cs₂CO₃ in dry DMF. |

| Homocoupling of Boronic Acid | Oxygen presence | Degas solvents vigorously (sparge with Ar for 15 min). |

Experimental Workflow Visualization

Figure 2: Complete synthetic workflow from commercially available piperidone to the final coupled product.[1][2]

References

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Protocols."[1][2] Available at: [Link]

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting." Available at: [Link]

-

National Institutes of Health (PMC). "Mild and General Conditions for Negishi Cross-Coupling Enabled by Palladacycle Precatalysts." Available at: [Link]

Sources

- 1. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]

- 2. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. Negishi Coupling | NROChemistry [nrochemistry.com]

- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride

Welcome to the technical support center for the synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue that can often be traced back to a few critical areas. A systematic evaluation is the key to identifying the root cause.[1][2]

Potential Cause 1: Purity and Stability of Starting Materials

-

4-Bromopyridine Instability: The free base of 4-bromopyridine is known to be unstable and can self-oligomerize over time, especially if exposed to light or air.[3] If you are starting with the free base, its degradation is a likely source of low yield. The hydrochloride salt is significantly more stable for storage.

-

Reagent Quality: Ensure the reducing agent (e.g., Sodium Borohydride, NaBH₄) is fresh and has been stored under anhydrous conditions. NaBH₄ can decompose upon exposure to moisture. Similarly, verify the purity of your alkylating agent (e.g., benzyl bromide) and solvents.[2]

Solution Strategy:

-

Start with the Hydrochloride Salt: Whenever possible, use 4-bromopyridine hydrochloride as your starting material.

-

Fresh Neutralization: If you must use the free base, it is best to generate it from the hydrochloride salt immediately before use.[3][4] Do not store the free base for extended periods.

-

Reagent Verification: Use freshly opened or properly stored reagents. If you suspect your NaBH₄ has degraded, purchase a new bottle.

Potential Cause 2: Inefficient Reduction of the N-Alkyl-4-bromopyridinium Intermediate The reduction of the pyridinium salt to the tetrahydropyridine is the most critical, yield-determining step.

-

Temperature Control: This reduction is highly exothermic. Adding the reducing agent too quickly or at too high a temperature can lead to over-reduction or the formation of undesired byproducts.

-

Stoichiometry: An insufficient amount of reducing agent will result in an incomplete reaction. Conversely, a large excess can complicate the workup and lead to side reactions.

Solution Strategy:

-

Maintain Low Temperature: The reaction should be cooled significantly, typically to temperatures between -15°C and 0°C, before the portion-wise addition of the reducing agent.[5]

-

Controlled Addition: Add the NaBH₄ slowly in small portions to manage the exotherm.

-

Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the pyridinium salt intermediate. If the reaction stalls, a small additional charge of the reducing agent might be necessary.[2]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities?

The formation of multiple products indicates side reactions are occurring. The identity of these byproducts depends on the specific step where they are formed.

Potential Cause 1: Impurities from Starting Material As mentioned, degraded 4-bromopyridine will introduce impurities from the very beginning of your synthesis.

Potential Cause 2: Over-reduction

-

Product: The tetrahydropyridine can be further reduced to the corresponding piperidine. This is more likely if the reaction temperature is not controlled or if a stronger reducing agent is used.

-

Identification: The piperidine byproduct will have a different Rf value on a TLC plate and can be identified by LC-MS analysis.

Solution Strategy:

-

Strictly adhere to the recommended temperature control during the reduction step.[5]

-

Avoid using an excessive amount of NaBH₄. Once TLC indicates the consumption of the starting material, proceed with the workup.

Potential Cause 3: Incomplete Reaction

-

Product: Unreacted N-alkyl-4-bromopyridinium salt will remain.

-

Identification: This is a water-soluble salt and will typically remain in the aqueous layer during an extractive workup. If it is carried through, it can complicate the final purification.

Solution Strategy:

-

Ensure sufficient reaction time and monitor via TLC.

-

A proper aqueous workup should effectively remove this polar impurity.

Workflow for Troubleshooting Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues with your synthesis.

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to form the N-alkyl pyridinium salt before reduction?

The pyridine ring is an electron-deficient aromatic system.[1] Direct reduction of the C=C bonds within the aromatic ring is difficult and requires harsh conditions (e.g., catalytic hydrogenation at high pressure). By alkylating the nitrogen atom, a positive charge is formally placed on the nitrogen, creating a pyridinium salt. This salt is no longer aromatic, and the ring is now highly activated towards nucleophilic attack by a hydride reagent like NaBH₄, allowing for a selective and controlled reduction to the tetrahydropyridine under much milder conditions.[5]

Q2: Can I use a different reducing agent instead of Sodium Borohydride (NaBH₄)?

While NaBH₄ is the most common and cost-effective choice for this transformation, other reducing agents could be considered, but with caution.

-

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and would likely lead to over-reduction to the piperidine. It is not recommended for this synthesis.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is often used for reductive aminations. It could potentially work but might require longer reaction times or pH control.

-

Diisobutylaluminium Hydride (DIBAL-H): Typically used for reducing esters to aldehydes, it can also reduce pyridinium salts. However, it requires cryogenic temperatures and stringent anhydrous techniques, adding complexity.

For this specific synthesis, NaBH₄ offers the best balance of reactivity, selectivity, and ease of handling.[5]

Q3: How should I properly handle and store the final this compound product?

The free-base form of 4-Bromo-1,2,3,6-tetrahydropyridine is an unstable oil. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

-

Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place, preferably in a desiccator. Protect it from light.

-

Handling: The free base can be a lachrymator (causes tearing).[3] While the salt is more benign, standard personal protective equipment (gloves, safety glasses, lab coat) should always be worn.

Q4: How do I neutralize the hydrochloride salt for a subsequent reaction?

To use the product in a reaction that requires the free base (e.g., as a nucleophile), it must be neutralized.

-

Dissolve the hydrochloride salt in water or a suitable organic solvent like dichloromethane (DCM).

-

Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (check with pH paper).[4]

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (like MgSO₄ or Na₂SO₄), filter, and carefully concentrate the solvent in vacuo.

-

Crucially, it is best to use the resulting free base immediately in the next step without prolonged storage. [3][4]

Experimental Protocols & Data

Overall Synthetic Scheme

The following diagram outlines the complete, validated workflow for the synthesis.

Caption: Synthetic workflow for 4-Bromo-1,2,3,6-tetrahydropyridine HCl.

Table 1: Key Reaction Parameter Optimization

| Parameter | Standard Condition | Potential Problem | Optimized Condition & Rationale |

| Starting Material | 4-Bromopyridine free base | Degradation, oligomerization, low yield.[3] | Use 4-Bromopyridine HCl and neutralize just before use for maximum purity.[4] |

| Reduction Temp. | Room Temperature | Exothermic reaction, risk of over-reduction to piperidine, side products. | Cool to -15°C before NaBH₄ addition to control the reaction rate and improve selectivity.[5] |

| Reducing Agent | NaBH₄ (1.0-1.2 eq) | Incomplete reaction if stoichiometry is too low. | Use a slight excess (1.1-1.5 eq) and monitor by TLC to ensure full conversion. |

| Final Product Form | Free base (oil) | Unstable, difficult to purify and store accurately. | Convert to the crystalline hydrochloride salt for enhanced stability and handling. |

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related tetrahydropyridine analogs.[5]

Part 1: Preparation of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

-

Neutralization: In a round-bottom flask, dissolve 4-bromopyridine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is > 8.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-bromopyridine free base. Use this immediately.

-

N-Alkylation: Dissolve the freshly prepared 4-bromopyridine in a minimal amount of acetonitrile. Add benzyl bromide (1.05 eq). Heat the mixture to reflux for 2-4 hours, during which the N-benzyl-4-bromopyridinium bromide salt will precipitate.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature, then in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Reduction: In a separate, larger flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the pyridinium salt in methanol. Cool the flask to -15°C using an acetone/dry ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.

-

Stir the reaction at 0°C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water at 0°C. Warm to room temperature and remove most of the methanol via rotary evaporation. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine.

Part 2: Deprotection and Hydrochloride Salt Formation

Note: Deprotection method depends on the N-substituent. For N-benzyl, catalytic hydrogenation is common. If an N-Boc group were used, acid-mediated cleavage would be appropriate.

-

Debenzylation (Example): Dissolve the crude product from Part 1 in ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC/LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate in vacuo.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, this compound.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

- Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.

- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

- ChemicalBook. (n.d.). 4-Bromopyridine synthesis.

- Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros.

- ResearchGate. (2022, July 26). How to neutralize 4-Bromopyridine hydrochloride?

- Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs.

Sources

Troubleshooting low solubility of 4-Bromo-1,2,3,6-tetrahydropyridine HCl

[1]

Topic: Troubleshooting Solubility & Handling Compound: 4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride CAS: 1280786-88-0 (Generic/Related) | Structure: Cyclic Vinyl Bromide / Secondary Amine Salt

Part 1: Diagnostic & Quick Triage

Is your compound failing to dissolve? Most solubility issues with 4-Bromo-1,2,3,6-tetrahydropyridine HCl stem from a fundamental mismatch between the lattice energy of the salt and the dielectric constant of the solvent. This compound is an ionic hydrochloride salt of a polar secondary amine.[1]

The Solubility Matrix

Use this table to immediately verify if your solvent choice is chemically compatible.[1]